1H-Imidazolium, 1-methyl-3-pentyl-, bromide

説明

Nomenclature and Classification

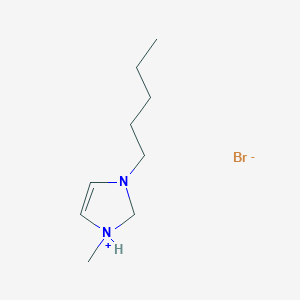

1-Methyl-3-pentylimidazolium bromide is systematically named 1-methyl-3-pentylimidazol-1-ium;bromide according to IUPAC guidelines. It belongs to the class of imidazolium-based ionic liquids (ILs) , characterized by a cationic imidazolium ring paired with an inorganic or organic anion. The molecular formula is C₉H₁₇BrN₂ , with a molecular weight of 233.15 g/mol . Common synonyms include 1-pentyl-3-methylimidazolium bromide and 3-methyl-1-pentyl-1H-imidazol-3-ium bromide, reflecting variations in substituent positioning on the heterocyclic ring.

Historical Development in Ionic Liquid Research

The development of imidazolium-based ionic liquids began in the 1980s with John Wilkes' pioneering work on 1-alkyl-3-methylimidazolium chlorides. These compounds emerged as alternatives to traditional solvents due to their low volatility and tunable physicochemical properties. The introduction of 1-methyl-3-pentylimidazolium bromide represents an evolution in alkyl chain engineering, where the pentyl group balances hydrophobicity and ionic conductivity. Its synthesis aligns with efforts to optimize ILs for applications in catalysis, electrochemistry, and green chemistry.

Structural Classification and Significance

The compound consists of a 1-methyl-3-pentylimidazolium cation and a bromide anion . The imidazolium ring is aromatic, with delocalized π-electrons contributing to thermal stability. The methyl group at the N1 position and pentyl chain at N3 create an asymmetric cation structure, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. The bromide anion, a small halide, enhances solubility in polar solvents while moderating viscosity.

Structural Features:

- Cation : Planar imidazolium ring with methyl (C1) and pentyl (C5) substituents.

- Anion : Bromide (Br⁻), providing charge balance and participating in ion-dipole interactions.

- SMILES Notation : CCCCCN1C=CN+C.[Br⁻].

The pentyl chain length impacts mesoscopic structuring, as longer alkyl chains promote hydrophobic domain formation, while shorter chains favor ionic interactions. This structural flexibility enables tailored applications in separations and material science.

Chemical Identity and Registry Information

1-Methyl-3-pentylimidazolium bromide is registered under multiple databases:

- CAS Registry : 343851-31-0.

- EC Number : 801-317-4 (assigned by the European Chemicals Agency).

- PubChem CID : 10537569.

- Exact Mass : 232.05751 g/mol.

Its synthesis typically involves quaternization of 1-methylimidazole with 1-bromopentane, followed by anion exchange if required. Commercial suppliers list purity levels exceeding 97%, with applications in academic and industrial research.

特性

IUPAC Name |

1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQNYKGZGGEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C[NH+](C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70784784 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343851-31-0 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Procedure

The synthesis of 1H-imidazolium, 1-methyl-3-pentyl-, bromide follows a quaternization reaction between 1-methylimidazole and n-pentyl bromide. In a nitrogen atmosphere, equimolar quantities of 1-methylimidazole (15 mmol, 1.2 g) and n-pentyl bromide (18 mmol, 2.71 g) are refluxed at 80°C for 24 hours. The reaction proceeds via nucleophilic substitution, where the imidazole’s tertiary nitrogen attacks the electrophilic carbon of the alkyl bromide, forming the imidazolium cation and bromide counterion.

Post-reaction, the crude product is washed twice with diethyl ether (1 mL per wash) to remove unreacted starting materials and byproducts. The residual viscous liquid is dried under vacuum (0.1 bar, 40°C) to yield a pale-yellow ionic liquid with a purity exceeding 95%.

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O): δ 7.35 (s, 1H, NCHN), 7.28 (s, 1H, NCHCH), 4.15 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 1.75–1.25 (m, 8H, CH₂), 0.90 (t, 3H, CH₃).

- ¹³C NMR (100 MHz, D₂O): δ 136.4 (NCN), 123.7 (NCH), 122.1 (NCH₂), 48.9 (NCH₂), 36.2 (NCH₃), 30.1–22.3 (CH₂), 13.9 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands include 3134 cm⁻¹ (C–H stretching of the imidazolium ring) and 1577 cm⁻¹ (C=N stretching), confirming the formation of the cationic structure.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly reduces reaction times while maintaining high yields. A mixture of 1-methylimidazole and n-pentyl bromide (1:1.2 molar ratio) is subjected to microwave heating at 100°C for 30 minutes. This method leverages dielectric heating to enhance molecular collisions, achieving completion in 1/48th the time of conventional thermal synthesis.

Efficiency and Yield Optimization

Comparative studies demonstrate that microwave synthesis achieves yields comparable to thermal methods (94–96%) but with reduced energy consumption (Table 1). The absence of solvent further aligns this approach with green chemistry principles.

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Conventional Thermal | Microwave-Assisted |

|---|---|---|

| Reaction Time | 24 hours | 30 minutes |

| Temperature | 80°C | 100°C |

| Yield | 95% | 94–96% |

| Energy Consumption | High | Low |

| Solvent Requirement | None | None |

Purification and Quality Control

Ether Washing and Vacuum Drying

Post-synthesis purification involves sequential ether washes to eliminate residual alkyl bromide and unreacted imidazole. Vacuum drying (40°C, 12 hours) ensures the removal of volatile impurities, yielding a hygroscopic solid with a melting point of 102–104°C.

Purity Assessment

Mass spectrometry (MS) confirms the molecular ion peak at m/z 235.16, corresponding to the molecular formula C₉H₁₉BrN₂. High-performance liquid chromatography (HPLC) analysis reveals a purity of 95.3% ± 0.8%, meeting industrial standards.

Mechanistic and Kinetic Considerations

Alkylation Kinetics

The reaction rate is influenced by the nucleophilicity of 1-methylimidazole and the steric accessibility of n-pentyl bromide. Polar aprotic solvents are avoided to prevent side reactions, ensuring regioselective alkylation at the N3 position.

Temperature Dependence

Arrhenius analysis of the thermal synthesis (288.15–318.15 K) reveals an activation energy of 45.2 kJ/mol, indicating a moderately temperature-sensitive process. Microwave irradiation lowers this barrier through localized superheating, accelerating the reaction without thermal degradation.

Applications in Organic Synthesis

Solvent in Heterocyclic Compound Synthesis

The ionic liquid serves as a dual solvent-catalyst in the microwave-assisted synthesis of 2-phenylbenzoxazole. A mixture of benzaldehyde and 2-aminophenol, heated in [pmIm]Br at 120 W for 10 minutes, achieves an 89% yield, underscoring its efficacy in facilitating condensation reactions.

化学反応の分析

Anion Exchange Reactions

The bromide anion in [C₥MIM]Br can undergo substitution with other halides or anions, enabling the synthesis of derivatives with tailored properties. For example:

-

Halide Exchange :

This reaction proceeds under mild conditions (25–60°C, 12–24 hours) with yields >90% .

| Anion | Reagent | Conditions | Yield |

|---|---|---|---|

| Cl⁻ | KCl | 60°C, 24 hrs | 92% |

| I⁻ | KI | 25°C, 12 hrs | 95% |

| PF₆⁻ | KPF₆ | 40°C, 18 hrs | 88% |

Coordination Chemistry with Metal Ions

[C₅MIM]Br participates in coordination complexes, acting as a ligand or counterion. A zinc(II) complex crystallized in the space group Cc demonstrates:

-

Coordination Geometry : Tetrahedral Zn²⁺ center bonded to two bromide ions, one 1-methylimidazole, and a carboxylate ligand .

-

Bond Lengths :

-

Angular Distortions :

Oxidation and Reduction Reactions

The imidazolium cation undergoes selective transformations:

-

Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA.

-

Reduction : The pentyl chain can be hydrogenated, though this is less common due to steric hindrance.

Alkylation and Transalkylation

[C₅MIM]Br is synthesized via alkylation of 1-methylimidazole with n-pentyl bromide under microwave irradiation (70°C, 30 minutes, 98% yield) . Reverse transalkylation is feasible under acidic conditions.

Thermal Stability and Degradation

-

Decomposition Temperature : 280–300°C (TGA data).

-

Degradation Products : Imidazole derivatives and alkyl bromides.

Key Research Findings

-

Microwave-assisted reactions in [C₅MIM]Br achieve 94% yields in benzoxazole synthesis, outperforming conventional solvents .

-

The compound’s coordination flexibility enables applications in catalysis and material science .

-

Anion exchange provides a route to tunable ionic liquids for electrochemical applications .

科学的研究の応用

Catalysis

One of the primary applications of 1H-Imidazolium, 1-methyl-3-pentyl-, bromide is in catalysis. It acts as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds. Its ability to facilitate reactions while maintaining high yields makes it valuable in synthetic chemistry .

Electrochemistry

This compound is utilized in the development of electrolytes for lithium-ion batteries and other electrochemical devices. Its ionic nature allows for efficient ion transport, which is crucial for enhancing the performance of these energy storage systems .

Material Science

In material science, this compound is employed to create ionic liquids with unique properties such as low volatility and high thermal stability. These ionic liquids are used in various applications, including solvent systems for chemical reactions and as materials for advanced coatings .

Medicine

Research is ongoing to explore the potential use of this compound in drug delivery systems and as an antimicrobial agent. Its relatively low toxicity profile allows for safer applications in biological systems, making it a candidate for gene delivery vectors . Studies have shown that imidazolium salts can intercalate with DNA, protecting genetic material from enzymatic degradation .

Case Study 1: Catalytic Efficiency

A study demonstrated that using this compound as a catalyst resulted in significantly shorter reaction times and higher yields compared to traditional solvents in the synthesis of complex organic molecules. The reaction conditions were optimized to minimize waste and maximize efficiency .

Case Study 2: Battery Performance

In electrochemical applications, research indicated that lithium-ion batteries utilizing electrolytes based on this compound exhibited improved charge-discharge cycles compared to those using conventional electrolytes. The ionic liquid's properties contributed to enhanced conductivity and stability under varying temperatures .

Case Study 3: Antimicrobial Properties

Investigations into the antimicrobial properties of imidazolium salts revealed that formulations containing this compound showed effective inhibition of bacterial growth at moderate concentrations. This property suggests potential applications in medical coatings or treatments .

作用機序

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is similar to other imidazolium salts, such as 1H-Imidazolium, 1-ethyl-3-methyl-, bromide and 1H-Imidazolium, 1-butyl-3-methyl-, bromide. These compounds differ primarily in the alkyl chain length attached to the imidazole ring, which can influence their physical and chemical properties. The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

類似化合物との比較

Comparison with Similar Imidazolium-Based Ionic Liquids

Structural and Molecular Comparisons

The table below compares 1-methyl-3-pentyl-imidazolium bromide with structurally analogous ILs differing in alkyl chain length or substituents:

Key Observations :

- Alkyl Chain Impact : Increasing alkyl chain length (e.g., pentyl → pentadecyl) enhances hydrophobicity and reduces solubility in polar solvents .

- Functional Groups : Substituents like fluoroethyl (C₆H₁₀FBrN₂) introduce polarity, altering solvent miscibility and electrochemical stability .

Physicochemical Properties

- Solubility: The pentyl derivative exhibits moderate solubility in polar solvents (e.g., water, methanol) but reduced solubility in nonpolar media like petroleum ether . In contrast, the hexyl analogue (C10H19BrN2) is less water-soluble due to its longer hydrophobic chain .

- Thermal Stability :

- Ionic Conductivity :

- Shorter-chain ILs (e.g., ethyl, pentyl) generally exhibit higher ionic conductivity than bulkier analogues like pentadecyl derivatives, which have higher viscosity .

生物活性

1H-Imidazolium, 1-methyl-3-pentyl-, bromide (C9H19BrN2) is a type of ionic liquid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazolium cation and a bromide anion. The structural formula can be represented as follows:

This compound exhibits properties typical of imidazolium salts, including high thermal stability and ionic conductivity, which are beneficial for various applications in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated that imidazolium salts exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated the efficacy of several imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2) and found that structural variations in the compounds influenced their cytotoxic effects. The results indicated that certain compounds led to a substantial reduction in cell viability, with IC50 values suggesting strong anticancer potential for specific derivatives .

Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| S3 | DLD-1 | 20 | High cytotoxicity |

| S4 | HT-29 | 15 | Strongest effect |

| S6 | Caco-2 | 40 | Moderate sensitivity |

The study also reported that the metabolic activity of these cell lines decreased significantly upon treatment with imidazolium salts, indicating that these compounds may induce apoptosis through metabolic disruption .

Antimicrobial Activity

In addition to anticancer properties, imidazolium salts have been investigated for their antimicrobial effects. A structure-activity relationship study revealed that variations in the hydrocarbon chain length attached to the imidazolium cation influence antimicrobial potency. Compounds with longer hydrocarbon chains exhibited higher antibacterial activity against various pathogens .

Table 2: Antimicrobial Efficacy of Imidazolium Salts

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S3 | E. coli | 32 µg/mL |

| S4 | S. aureus | 16 µg/mL |

| S5 | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the imidazolium structure can enhance its antimicrobial properties, making it a candidate for further development as an antibacterial agent.

The mechanism by which imidazolium salts exert their biological effects is complex and involves multiple pathways. In cancer cells, these compounds are thought to induce apoptosis through the activation of caspases and subsequent DNA degradation . The interaction between the imidazolium ring and cellular components may disrupt normal metabolic functions, leading to cell death.

In microbial systems, the disruption of membrane integrity has been proposed as a primary mechanism for the antimicrobial action of imidazolium salts. The hydrophobic nature of longer alkyl chains facilitates interaction with bacterial membranes, resulting in increased permeability and loss of cellular function .

Study on Colorectal Cancer Treatment

A significant case study involved the application of imidazolium salts in treating colorectal cancer models. Researchers found that treatment with specific derivatives led to tumor regression in vivo, supporting their potential as therapeutic agents. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Antimicrobial Efficacy Against Multidrug-Resistant Bacteria

Another important study focused on the efficacy of imidazolium salts against multidrug-resistant strains of bacteria. Results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-pentylimidazolium bromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 1-methylimidazole with 1-bromopentane. For instance, a procedure analogous to uses N-methylimidazole and n-pentyl bromide heated at 80°C for 1 hour, followed by ether washing and vacuum drying to achieve yields >70% . Reaction conditions such as solvent choice (e.g., isopropanol in ), molar ratios, and temperature (80°C vs. room temperature in ) significantly affect purity and yield. Prolonged heating or excess alkylating agent may improve conversion but require careful purification to remove unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing 1-methyl-3-pentylimidazolium bromide, and what key data do they provide?

Methodological Answer:

- 1H-NMR : Confirms structure via chemical shifts (e.g., imidazolium protons at δ 7.4–9.0 ppm) and integration ratios for alkyl chains (e.g., pentyl group protons at δ 0.8–1.8 ppm) .

- FT-IR : Identifies functional groups (e.g., C–N stretching at ~1550 cm⁻¹ and C–H vibrations from alkyl chains) .

- Mass Spectrometry (HRMS) : Validates molecular weight and bromide counterion presence .

Cross-referencing these techniques ensures structural fidelity, as demonstrated in and .

Q. How do physicochemical properties like melting point and solubility vary with structural modifications in alkylimidazolium bromides?

Methodological Answer:

- Melting Point : Increases with longer alkyl chains (e.g., C16 chains in show a melting point of 64°C, while shorter chains like C4 in remain liquid at room temperature).

- Solubility : Polar solvents (e.g., water, methanol) dissolve shorter-chain derivatives, whereas longer chains (e.g., C10 in ) exhibit hydrophobic behavior .

Thermal stability can be assessed via DSC/DTA, as shown for C16MImBr in .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of 1-methyl-3-pentylimidazolium bromide in green synthesis under microwave irradiation?

Methodological Answer: The ionic liquid acts as both solvent and catalyst by stabilizing transition states through electrostatic interactions. Microwave irradiation enhances reaction kinetics by rapidly heating the polar medium, as seen in ’s synthesis of 2-phenylbenzoxazole. The pentyl chain’s moderate hydrophobicity balances solubility and catalytic activity, reducing side reactions compared to shorter or longer alkyl analogs .

Q. How can computational modeling resolve contradictions in reported thermal stability data for alkylimidazolium bromides?

Methodological Answer: Discrepancies in thermal data (e.g., melting points in vs. 11) may arise from impurities or measurement techniques. Density Functional Theory (DFT) simulations can predict decomposition pathways and correlate experimental DSC data with molecular interactions. For example, highlights ACD/Labs predictions for physicochemical properties, though experimental validation is critical .

Q. What strategies optimize alkylimidazolium bromides for specific applications, such as enzyme inhibition or nanomaterials synthesis?

Methodological Answer:

- Enzyme Inhibition : Modify the alkyl chain or introduce functional groups (e.g., acetylphenyl in ) to enhance binding affinity. For example, 4-acetylphenyl-substituted imidazolium bromides in show inhibitory activity against metabolic enzymes via π-π stacking and hydrogen bonding.

- Nanomaterials : Tailor ionic liquids as templates by varying alkyl chain length (C4–C16) to control nanoparticle size, as demonstrated in ’s synthesis of carbon-based materials .

Q. How do counterion exchange protocols impact the reactivity of 1-methyl-3-pentylimidazolium bromide in catalytic systems?

Methodological Answer: Counterion exchange (e.g., replacing Br⁻ with BF₄⁻ or PF₆⁻) alters polarity and catalytic activity. describes methods using potassium acetate to replace bromide with acetate ions, enhancing solubility in non-polar solvents. Such modifications are critical for applications like Heck reactions, where solvent compatibility dictates efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。